Benzyl 4-hydroxybutanoate

Catalog No.
S1535347
CAS No.
91970-62-6
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-hydroxybutanoate

CAS Number

91970-62-6

Product Name

Benzyl 4-hydroxybutanoate

IUPAC Name

benzyl 4-hydroxybutanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI Key

CRXCATWWXVJNJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCO

Synonyms

4-Hydroxy-butanoic Acid Phenylmethyl Ester; 3-(Benzyloxycarbonyl)-1-propanol; Benzyl 4-hydroxybutanoate; Benzyl 4-hydroxybutyrate

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCO

Organic Synthesis:

  • Precursor molecule: BHB acts as a valuable precursor molecule for the synthesis of more complex organic compounds. Its reactive functional groups (benzyl and hydroxyl) allow for various chemical transformations, making it a versatile building block in organic chemistry [].

Pharmaceutical Research:

  • Drug discovery and development: BHB's structural similarity to certain natural products and biologically active molecules makes it a potential candidate for drug discovery programs. Researchers can modify the BHB structure to create novel compounds with desired pharmacological properties [].

Material Science:

  • Synthesis of polymers: BHB can be employed in the synthesis of specific types of polymers. The hydroxyl group can participate in polymerization reactions, leading to the formation of functionalized polymers with potential applications in various fields.

Other Potential Applications:

BHB's research applications continue to be explored, with potential uses in:

  • Chemical biology: Studying interactions between BHB and biological systems to understand cellular processes [].
  • Medicinal chemistry: Investigating the potential therapeutic effects of BHB derivatives [].

Benzyl 4-hydroxybutanoate is an organic compound with the molecular formula C₁₁H₁₄O₃. It is characterized by a benzyl group attached to a 4-hydroxybutanoate moiety. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure consists of a butanoic acid derivative with a hydroxyl group at the fourth carbon and a benzyl ester functionality, which contributes to its chemical reactivity and biological properties .

, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into benzyl alcohol and 4-hydroxybutanoic acid in the presence of water and an acid or base catalyst.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The ester can be reduced to yield an alcohol using reducing agents like lithium aluminum hydride .

Benzyl 4-hydroxybutanoate exhibits various biological activities. It has been studied for its potential role as a precursor in the synthesis of bioactive compounds. Additionally, some studies suggest that it may have antioxidant properties, contributing to its utility in cosmetic formulations and food preservation . Its interaction with biological systems remains an area of active research, particularly concerning its metabolic pathways.

The synthesis of benzyl 4-hydroxybutanoate typically involves the following methods:

  • Esterification Reaction:
    • Reacting 4-hydroxybutanoic acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
  • Protective Group Strategies:
    • Utilizing protecting groups for functional groups during multi-step synthesis processes, particularly in peptide synthesis where benzyl groups can serve as protective moieties .
  • Microreactor Technology:
    • In industrial settings, flow microreactor systems can be employed for more efficient synthesis, allowing for better control over reaction conditions and scalability.

Benzyl 4-hydroxybutanoate finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs and bioactive compounds.
  • Cosmetics: Due to its potential antioxidant properties, it is used in skincare formulations.
  • Food Industry: Employed as a flavoring agent or preservative due to its stability and safety profile .

Research on benzyl 4-hydroxybutanoate's interactions focuses on its metabolic pathways and enzymatic transformations. Studies indicate that it may interact with enzymes involved in butanoate metabolism, such as 4-hydroxybutyrate dehydrogenase, which catalyzes the conversion of 4-hydroxybutanoate into succinate semialdehyde . Understanding these interactions is crucial for evaluating its safety and efficacy in various applications.

Several compounds share structural similarities with benzyl 4-hydroxybutanoate. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
Benzyl butanoateBenzyl ester of butanoic acidCommonly used as a flavoring agent
Benzyl 4-hydroxybenzoateBenzyl ester of 4-hydroxybenzoic acidExhibits antimicrobial properties
Ethyl 4-hydroxybutanoateEthyl ester of 4-hydroxybutanoic acidOften used in pharmaceuticals
Methyl 4-hydroxybenzoateMethyl ester of 4-hydroxybenzoic acidKnown for its use as a preservative

Benzyl 4-hydroxybutanoate is unique due to its specific combination of a hydroxyl group on the butanoate chain and a benzyl group, which enhances its reactivity and potential applications compared to other similar compounds.

XLogP3

1.6

Wikipedia

Benzyl 4-hydroxybutanoate

Dates

Last modified: 08-15-2023

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